![molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0](/img/structure/B2680414.png)
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound with a unique structural composition . It holds immense potential and can be employed in various studies for innovative advancements.
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes are based on a Lewis acid-catalyzed [2+2] photocycloaddition . This process embraces a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones .Scientific Research Applications
Synthesis and Antimalarial Activities
Research has explored the synthesis of derivatives from similar bicyclic compounds for potential antimalarial activities. For example, derivatives with varying side chains have been evaluated for their in vitro activity against P. falciparum and antimycobacterium, demonstrating the potential of such compounds in developing new antimalarial agents (Nongpanga Ningsanont et al., 2003).
Chemical Rearrangements and Synthesis of Pyrroles
Another study focused on the acid-catalyzed double rearrangement leading to the synthesis of pentasubstituted pyrroles, indicating the utility of related bicyclic compounds in organic synthesis to achieve complex molecular architectures (A. Dehnel & J. Kanabus‐kaminska, 1987).
Aza-Diels-Alder Reactions in Aqueous Solution
Derivatives of methyl and ethyl azabicyclo compounds have been synthesized through Aza-Diels-Alder reactions, highlighting the role of such compounds in asymmetric synthesis and the creation of bicyclic amino acid derivatives, which are crucial for developing new pharmaceuticals (H. Waldmann & M. Braun, 1991).
Formation and Reactions of Penam Analogue
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, a penam analogue, has been synthesized to explore its reactions with nucleophilic reagents. This research provides insights into β-lactam ring cleavage and the synthesis of dilactones, contributing to the development of new antibiotics (B. Golding & D. Hall, 1975).
Acid-Catalyzed Rearrangement and Total Synthesis of Aminosugars
Studies have also focused on the acid-catalyzed rearrangement of azidoformate-added compounds to synthesize protected amines and derivatives, paving the way for the total synthesis of aminosugars. Such research underscores the versatility of bicyclic compounds in synthesizing complex molecules for potential therapeutic use (C. Nativi, J. Reymond, & P. Vogel, 1989).
Mechanism of Action
Target of Action
Bicyclo[2.1.1]hexanes have been incorporated into newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored .
Mode of Action
Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Biochemical Pathways
The specific biochemical pathways affected by “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .
Pharmacokinetics
The ADME properties of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
Result of Action
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides gave saturated patent-free analogs with high antifungal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
properties
IUPAC Name |
ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISCONFFHYDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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